2-Methyl-4-tert-octylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66444. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-11-9-12(7-8-13(11)16)15(5,6)10-14(2,3)4/h7-9,16H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKCNMUCTREDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062273 | |

| Record name | 4-tert-Octyl-o-cresol (kent to verify) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219-84-3 | |

| Record name | 2-Methyl-4-tert-octylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-tert-octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Octyl-o-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Octyl-o-cresol (kent to verify) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1,3,3-tetramethylbutyl)-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-TERT-OCTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X7WG8GU66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-4-tert-octylphenol: Properties, Structure, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-tert-octylphenol (CAS No. 2219-84-3), a substituted alkylphenol of significant interest in chemical synthesis and material science. As a member of the hindered phenol family, its unique structural characteristics—a methyl group ortho to the hydroxyl function and a bulky tert-octyl group in the para position—confer specific properties relevant to its application as a chemical intermediate, antioxidant, and stabilizer. This document details its chemical identity, physicochemical properties, spectroscopic signature, a validated laboratory-scale synthesis protocol, and critical safety information. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.

Introduction to this compound

Alkylphenols are a broad class of organic compounds derived from phenol, characterized by the substitution of one or more hydrogen atoms on the aromatic ring with alkyl groups. The nature, size, and position of these alkyl substituents profoundly influence the molecule's physical properties, reactivity, and industrial utility. This compound, also known as 4-tert-Octyl-o-cresol, is a distinct isomer within this family.

Unlike the more commonly referenced 4-tert-octylphenol, the presence of a methyl group at the ortho-position sterically hinders the phenolic hydroxyl group. This "hindered phenol" motif is a cornerstone of antioxidant chemistry, as it allows the molecule to act as a radical scavenger while diminishing undesirable side reactions. This guide synthesizes available data to provide a holistic view of its chemical nature, from fundamental properties to practical synthesis and handling.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical compound is foundational to all scientific work. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol | [1] |

| CAS Number | 2219-84-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₂₄O | [1][3] |

| Molecular Weight | 220.35 g/mol | [1][3] |

| Synonyms | 4-tert-Octyl-o-cresol; Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)- | [1][3][5] |

| InChIKey | DYKCNMUCTREDMF-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O | [1] |

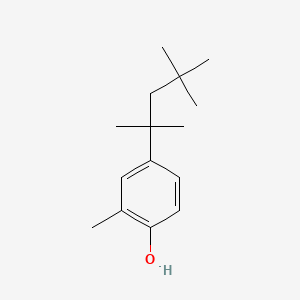

The structure consists of a phenol core with two key substituents:

-

A Methyl Group (-CH₃): Located at the C2 position (ortho to the -OH group).

-

A tert-Octyl Group (-C(CH₃)₂CH₂C(CH₃)₃): This highly branched, bulky alkyl group is at the C4 position (para to the -OH group). Its formal name is 1,1,3,3-tetramethylbutyl.

This specific arrangement dictates the molecule's steric and electronic properties, influencing its reactivity in polymerization, its efficacy as an antioxidant, and its interaction with biological systems.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. Note that some values are predicted via computational models due to a lack of extensive experimental data in publicly available literature.

| Property | Value | Notes / Source(s) |

| Boiling Point | 304.8 ± 11.0 °C | Predicted value.[5] |

| Density | 0.930 ± 0.06 g/cm³ | Predicted value.[5] |

| pKa | 10.54 ± 0.20 | Predicted value; reflects the acidity of the phenolic proton.[5] |

| LogP (XLogP3) | 5.3 | Indicates high lipophilicity and low water solubility.[1] |

| Hydrogen Bond Donor Count | 1 | From the hydroxyl group.[6] |

| Hydrogen Bond Acceptor Count | 1 | From the hydroxyl oxygen.[6] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

The high LogP value confirms that the molecule is highly nonpolar, driven by the large tert-octyl and methyl groups, and will exhibit poor solubility in water but good solubility in nonpolar organic solvents like isooctane, toluene, and ethers.[2]

Synthesis and Manufacturing

The primary industrial route to synthesizing alkylated phenols is the Friedel-Crafts alkylation. For this compound, this involves the acid-catalyzed reaction of o-cresol (2-methylphenol) with an 8-carbon branched alkene, typically diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene).

Reaction Mechanism:

-

Carbocation Formation: The acid catalyst (e.g., H₂SO₄, or a solid acid like an acidic molecular sieve) protonates the diisobutylene, forming a stable tertiary carbocation.

-

Electrophilic Aromatic Substitution: The electron-rich o-cresol ring acts as a nucleophile, attacking the carbocation. The hydroxyl and methyl groups are ortho-, para-directing. Since the bulky carbocation is sterically hindered, it preferentially adds to the less hindered para position relative to the hydroxyl group.

-

Deprotonation: A base (e.g., HSO₄⁻) removes a proton from the ring, restoring aromaticity and yielding the final product.

Laboratory Scale Synthesis Protocol

This protocol is adapted from established methods for phenol alkylation, emphasizing safety and yield.[7][8] The use of a solid acid catalyst like HAlMCM-41 or Amberlyst-15 is preferred over sulfuric acid to simplify workup and reduce corrosive waste.

Materials:

-

o-Cresol (99%)

-

Diisobutylene (98%)

-

Amberlyst-15 ion-exchange resin (catalyst)

-

Toluene (anhydrous)

-

Sodium hydroxide solution (1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Catalyst Activation (The "Why"): The Amberlyst-15 catalyst must be completely dry to be effective. It is pre-activated by washing with toluene and drying under vacuum at 80°C for 4 hours. This ensures that water does not compete with the alkene for catalytic sites.

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add o-cresol (10.8 g, 0.1 mol) and activated Amberlyst-15 (2.5 g).

-

Solvent Addition: Add 100 mL of anhydrous toluene. The solvent helps to control the reaction temperature and viscosity.

-

Reactant Addition: Heat the mixture to 90°C with stirring. Slowly add diisobutylene (13.5 g, 0.12 mol) dropwise over 30 minutes. A slight molar excess of the alkene is used to ensure complete conversion of the o-cresol.

-

Reaction Monitoring: Maintain the reaction at 90°C for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the o-cresol spot/peak.

-

Workup - Catalyst Removal (The "Why"): Cool the reaction mixture to room temperature. Filter the mixture to remove the solid Amberlyst-15 catalyst. This is a major advantage over liquid acids, which require a neutralization and extraction quench. The catalyst can potentially be regenerated and reused.

-

Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with 1 M NaOH solution (2 x 50 mL) to remove any unreacted acidic o-cresol. Subsequently, wash with brine (1 x 50 mL) to remove residual aqueous base and reduce the solubility of organic material in the aqueous phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the laboratory synthesis of this compound.

Spectroscopic and Analytical Characterization

While a comprehensive public database of spectra for this specific isomer is limited, its structure allows for accurate prediction of its spectroscopic features.

-

Mass Spectrometry (MS): In electron ionization (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z = 220. A prominent peak would be expected at m/z = 163, corresponding to the loss of a tert-butyl group (C₄H₉•, 57 Da) via benzylic cleavage. Another significant fragment would appear at m/z = 149, resulting from the cleavage of the C-C bond between the quaternary carbon and the methylene bridge. A mass spectrum identified as "2-methyl-para-tert-octylphenol" confirms these fragmentation patterns.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band around 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group. Aliphatic C-H stretching from the methyl and tert-octyl groups would appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). Aromatic C-H stretching would be seen just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations would produce peaks in the 1500-1600 cm⁻¹ region.

-

¹H NMR Spectroscopy: The proton NMR spectrum (in CDCl₃) is predicted to show:

-

A singlet for the phenolic OH proton (typically ~4.5-5.5 ppm).

-

A singlet for the ortho-CH₃ group (~2.2 ppm).

-

Three distinct signals for the aromatic protons on the trisubstituted ring (~6.6-7.1 ppm).

-

A singlet for the CH₂ group in the tert-octyl chain (~1.7 ppm).

-

A singlet for the six protons of the two C(CH₃)₂ methyl groups attached to the ring (~1.3 ppm).

-

A singlet for the nine protons of the terminal C(CH₃)₃ group (~0.7 ppm).

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show 15 distinct signals, corresponding to each unique carbon atom in the asymmetric structure.

Applications and Industrial Relevance

While specific, large-scale applications for this compound are not as widely documented as for its 4-tert-octylphenol isomer, its structural features point to several high-value uses:

-

Antioxidants and Stabilizers: As a hindered phenol, it is an excellent candidate for use as an antioxidant in polymers (e.g., plastics, rubber) and oils. The bulky tert-octyl group enhances its solubility in hydrocarbon matrices and lowers its volatility.

-

Intermediate for Resins: Like other alkylphenols, it can be used as a monomer in the production of phenol-formaldehyde resins.[8][10] These resins are used in tires, insulation varnishes, and printing inks.[8] The specific substitution pattern would modify the cross-linking density and final properties of the polymer.

-

Surfactant Precursor: While less common due to environmental concerns about alkylphenol ethoxylates, it could theoretically be ethoxylated to produce non-ionic surfactants.

-

Antimicrobial Activity: It has been noted for its potential antibacterial activity, a property common to many phenolic compounds.[4]

Safety, Handling, and Toxicology

Proper handling of this compound is essential due to its hazardous properties.

GHS Hazard Classification: [1]

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

H413: May cause long-lasting harmful effects to aquatic life.

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[11]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[11]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from strong oxidizing agents and strong bases.[11]

-

Spills: In case of a spill, avoid generating dust. Collect the material using non-sparking tools and place it in a suitable container for disposal.[12]

Toxicological Profile: The primary hazards are severe irritation to the skin, eyes, and respiratory system.[1] Of significant concern for the entire octylphenol class is their potential as endocrine-disrupting compounds (EDCs). The related 4-tert-octylphenol is identified as having endocrine-disrupting properties, primarily by acting as a xenoestrogen.[13] This property, combined with its high aquatic toxicity, necessitates strict controls on environmental release.

Conclusion

This compound is a sterically hindered alkylphenol with a well-defined structure and predictable chemical properties. Its synthesis via Friedel-Crafts alkylation of o-cresol is a standard and scalable process. While not as commercially prominent as some isomers, its structure makes it a valuable intermediate for developing specialized antioxidants, resins, and other performance chemicals. Researchers and developers must, however, remain vigilant regarding its significant handling hazards and the environmental concerns associated with the broader octylphenol family.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75206, this compound. PubChem. Retrieved from [Link]

-

ESSLAB (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521263, 4-Methyl-2-t-octylphenol. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). 4-Methyl-2-tert-octylphenol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo (n.d.). Chemical Properties of 4-Methyl-2-tert-octylphenol (CAS 4979-46-8). Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

SI Group (2009). para-tertiary-octylphenol (cas # 140-66-9) Safety Data Sheet. Retrieved from [Link]

- Google Patents (2006). CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method.

-

Loba Chemie (n.d.). 4-tert-OCTYLPHENOL FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

- Google Patents (2017). CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol.

-

Wikipedia (n.d.). 4-tert-Octylphenol. Retrieved from [Link]

-

Ďurišová, S., Ondrušová, D., Pajtášová, M., & Šulcová, J. (2020). Mass spectrum of 2-methyl-para-tert-octylphenol. ResearchGate. Retrieved from [Link]

-

The Good Scents Company (n.d.). 4-(tert-octyl) phenol. Retrieved from [Link]

-

Australian Government Department of Health (2018). Octylphenols: Human health tier II assessment. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8814, 4-tert-Octylphenol. PubChem. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (1994). SIDS Initial Assessment Report for Phenol, 4-(1,1,3,3-tetramethylbutyl)-. Retrieved from [Link]

-

Loba Chemie (n.d.). 4-tert-OCTYLPHENOL For Synthesis. Retrieved from [Link]

Sources

- 1. This compound | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. esslabshop.com [esslabshop.com]

- 3. Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)- [webbook.nist.gov]

- 4. This compound | 2219-84-3 [chemicalbook.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 4-Methyl-2-t-octylphenol | C15H24O | CID 521263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method - Google Patents [patents.google.com]

- 8. 4-tert-Octylphenol – Wikipedia [de.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. lobachemie.com [lobachemie.com]

2-Methyl-4-tert-octylphenol CAS number 2219-84-3

An In-Depth Technical Guide to 2-Methyl-4-tert-octylphenol (CAS 2219-84-3)

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 2219-84-3), a sterically hindered phenolic compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, physicochemical properties, plausible synthesis routes, and mechanisms of action. The guide details its primary applications as a high-performance antioxidant, outlines robust analytical methodologies for its quantification, and discusses its toxicological profile and environmental considerations, often in the context of its well-studied isomers. This document serves as a foundational resource, integrating established data with expert analysis to support advanced research and application.

Core Chemical Identity and Nomenclature

This compound is a substituted phenolic compound characterized by a methyl group ortho to the hydroxyl function and a bulky tert-octyl group in the para position. This specific arrangement is crucial to its function, particularly its role as a sterically hindered antioxidant.

-

IUPAC Name: 2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol[1][2]

-

Synonyms: 4-tert-Octyl-o-cresol, 4-(1,1,3,3-Tetramethylbutyl)-o-cresol, 2-Methyl-4-(1,1,3,3-tetramethylbutyl)phenol[1][2][4]

The structure consists of a phenol ring substituted at position 2 with a methyl group (-CH₃) and at position 4 with a 1,1,3,3-tetramethylbutyl group, commonly known as the tert-octyl group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The compound is typically a solid at ambient temperature with solubility in organic solvents.[3] Its high molecular weight and alkyl substitution contribute to low water solubility and a high octanol-water partition coefficient, indicating a lipophilic nature.

| Property | Value | Unit | Source |

| Molecular Weight | 220.35 | g/mol | [1][4] |

| Boiling Point (Predicted) | 304.8 ± 11.0 | °C | [5] |

| Density (Predicted) | 0.930 ± 0.06 | g/cm³ | |

| pKa (Predicted) | 10.54 ± 0.20 | [6] | |

| LogP (Octanol/Water) | 4.414 - 5.3 | [1][2][4] | |

| Water Solubility (LogS) | -4.24 (log(mol/L)) | [4] |

Synthesis and Manufacturing Insights

While specific industrial synthesis routes for this compound are proprietary, the structure strongly suggests its production via Friedel-Crafts alkylation . This classic electrophilic aromatic substitution is a cornerstone of industrial organic chemistry for attaching alkyl groups to aromatic rings.[7][8]

The most plausible pathway involves the reaction of o-cresol (2-methylphenol) with an isomer of octene, most commonly diisobutylene , in the presence of an acid catalyst.

Caption: Plausible synthesis workflow for this compound.

Causality of Experimental Choices:

-

Substrate Selection: o-Cresol is the logical starting material to provide the required methyl and hydroxyl groups in the correct ortho relationship.

-

Alkylation Agent: Diisobutylene is a readily available industrial feedstock and serves as the source for the tert-octyl group.

-

Catalyst: A strong acid catalyst (either a Lewis acid like AlCl₃ or a Brønsted acid like sulfuric acid) is required to protonate the alkene, generating the tert-octyl carbocation electrophile necessary for the substitution reaction.[7][9] Modern, greener processes may utilize solid acid catalysts to simplify catalyst removal and reduce waste.[10]

-

Regioselectivity: The hydroxyl group is a strongly activating, ortho-para directing group. The methyl group is weakly activating and also ortho-para directing. The bulky tert-octyl electrophile will preferentially add to the para position relative to the hydroxyl group due to reduced steric hindrance compared to the occupied ortho positions.

Core Mechanism of Action: Hindered Phenolic Antioxidant

The primary industrial application of this compound is as an antioxidant, particularly in polymers (plastics, rubber) and lubricants.[3] Its efficacy stems from its identity as a sterically hindered phenol .

The mechanism involves scavenging chain-propagating free radicals (R• or ROO•), which are responsible for the oxidative degradation of materials. The phenolic proton is readily donated to a free radical, neutralizing it and thereby terminating the degradation chain reaction.

Caption: Free radical scavenging mechanism of a hindered phenolic antioxidant.

Expert Insights on Structural Function:

-

The Phenolic Hydroxyl (-OH): This group is the active site, providing the labile hydrogen atom for radical scavenging.

-

Steric Hindrance: The bulky tert-octyl group para to the hydroxyl group and the methyl group in the ortho position provide significant steric hindrance around the phenolic oxygen. This is critical for two reasons:

-

Stabilization: It stabilizes the resulting phenoxy radical (Ar-O•), preventing it from initiating new degradation chains. The bulky groups make it difficult for the radical center on the oxygen to physically reach and react with other molecules.

-

Durability: It enhances the compound's thermal stability and reduces its volatility, allowing it to function effectively at the high temperatures often encountered during polymer processing and in lubricant applications.[3]

-

Analytical Methodologies

The quantification of this compound, like other alkylphenols, is typically achieved using chromatographic techniques coupled with sensitive detectors. The choice of method depends on the sample matrix and required detection limits.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for analyzing alkylphenols in various matrices.[1][4]

-

Principle: Separation is based on the compound's partitioning between a stationary phase (commonly C18) and a liquid mobile phase.

-

Stationary Phase: A reversed-phase C18 column is typically used, where the nonpolar alkylphenol has a strong affinity for the stationary phase.[1][11]

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is used for elution.

-

Detection:

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique, ideal for identifying and quantifying trace levels of the compound.[5][13][14]

-

Principle: The volatile (or derivatized) compound is separated in a gas chromatograph and then fragmented and detected by a mass spectrometer.

-

Sample Preparation: Often requires an extraction step (e.g., solid-phase extraction) from the matrix, followed by derivatization (e.g., acetylation) to increase volatility and improve chromatographic performance.[14]

-

Detection: The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for unambiguous identification.[2][15] For quantification, selected ion monitoring (SIM) is used to enhance sensitivity.[14]

Experimental Protocol: Quantification in a Polymer Matrix by GC-MS

This protocol provides a self-validating system for the determination of this compound in a polymer sample such as polyethylene or polypropylene.

1. Objective: To quantify the concentration of this compound in a polymer sample.

2. Materials & Reagents:

-

Polymer sample

-

This compound certified reference standard

-

Internal Standard (e.g., 4-tert-butylphenol-d13 or a similar deuterated phenol)

-

Dichloromethane (DCM), HPLC grade

-

Methanol, HPLC grade

-

Nitrogen gas, high purity

-

2 mL GC vials with septa

3. Instrumentation:

-

Gas Chromatograph with a mass selective detector (GC-MS)

-

Capillary Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Analytical balance

-

Sonicator bath

-

Syringe filters (0.22 µm, PTFE)

4. Procedure: a. Standard Preparation: i. Prepare a 1000 µg/mL primary stock solution of this compound in DCM. ii. Prepare a 100 µg/mL internal standard (IS) stock solution in DCM. iii. Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the primary stock. Spike each calibration standard with the IS to a final concentration of 1 µg/mL.

5. Data Analysis & Validation:

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

-

Calculate the concentration of this compound in the polymer sample using the regression equation from the calibration curve.

-

System Validation: The protocol's integrity is validated by the consistent recovery of the internal standard across all samples and standards, ensuring that variations in extraction efficiency or injection volume are normalized.

Toxicology and Safety Profile

The safety profile of this compound is informed by GHS classifications and data from closely related alkylphenols.

GHS Hazard Classification

According to aggregated notifications, the compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |

| STOT Single Exposure | 3 | H335: May cause respiratory irritation |

| Aquatic Hazard (Long-term) | 4 | H413: May cause long lasting harmful effects to aquatic life |

| (Source: European Chemicals Agency (ECHA) C&L Inventory)[1][6] |

Handling Precautions:

-

Avoid all personal contact, including inhalation.

-

Wear protective clothing, gloves, and safety glasses with a face shield.

-

Handle in a well-ventilated area or under a fume hood.

-

Prevent release to the environment.

Insights from Isomer Toxicology (4-tert-octylphenol)

Much of the toxicological research in this chemical class has focused on the isomer 4-tert-octylphenol (CAS 140-66-9) , which is recognized as an endocrine-disrupting chemical (EDC).[16][17][18]

-

Mechanism of Endocrine Disruption: 4-tert-octylphenol can mimic the natural hormone 17-β-estradiol, allowing it to bind to estrogen receptors and trigger estrogenic effects.[14][16] This can interfere with reproductive health and development in animal models.[13][18][19]

-

Relevance to this compound: While the 2-methyl isomer is not as extensively studied for endocrine activity, its structural similarity warrants a cautious approach. The presence of the methyl group ortho to the hydroxyl may alter its binding affinity to estrogen receptors compared to the 4-tert isomer. Further research is needed to delineate the specific endocrine-disrupting potential of this compound.

Environmental Fate and Ecotoxicology

Alkylphenolic compounds are considered environmental contaminants due to their widespread use and potential for persistence.

-

Persistence: this compound is not readily biodegradable. Its entry into the environment is primarily through industrial discharge and the degradation of downstream products like alkylphenol ethoxylates.[14]

-

Bioaccumulation: With a high log Kow, the compound has a moderate potential to bioaccumulate in the fatty tissues of aquatic organisms.[10]

-

Aquatic Toxicity: As indicated by its GHS classification, the compound may cause long-lasting harmful effects to aquatic life. Its isomer, 4-tert-octylphenol, is known to be very toxic to aquatic organisms.[14]

Conclusion and Future Research Directions

This compound (CAS 2219-84-3) is a high-performance antioxidant whose function is dictated by its sterically hindered phenolic structure. Its primary role in preventing oxidative degradation in materials is well-understood. Plausible synthesis is achieved via Friedel-Crafts alkylation, and robust analytical methods like GC-MS and HPLC exist for its quantification.

While its acute hazards are documented, a significant data gap exists regarding its specific endocrine-disrupting potential compared to its extensively studied 4-tert isomer. Future research should focus on:

-

Comparative Endocrine Activity: In-vitro and in-vivo assays to determine the estrogen receptor binding affinity and estrogenic/anti-androgenic activity of the 2-methyl isomer.

-

Metabolic Fate: Studies to understand its metabolic pathways and the potential for its metabolites to be more or less toxic than the parent compound.

-

Advanced Material Applications: Exploration of its use in novel polymer composites or as a stabilizer in drug formulations where oxidative degradation is a concern.

This guide provides a solid technical foundation for professionals working with this compound, highlighting both its utility and the areas where further scientific inquiry is essential for a complete risk-benefit assessment.

References

-

Chemical Properties of Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)- (CAS 2219-84-3). Cheméo. [Link]

-

This compound | C15H24O | CID 75206. PubChem, National Center for Biotechnology Information. [Link]

-

China Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)- manufacturer | 4-tert-Octyl-o-cresol supplier. Blossom Trading. [Link]

-

This compound | C15H24O | CID 75206 - PubChem. PubChem, National Center for Biotechnology Information. [Link]

-

In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. MDPI. [Link]

- CN101591224A - A kind of method for preparing 2-tert-butyl-4-methylphenol.

-

Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). OIV. [Link]

-

Simultaneous Quantification of Bisphenol-A and 4-Tert-Octylphenol in the Live Aquaculture Feed Artemia franciscana and in Its Culture Medium Using HPLC-DAD. MDPI. [Link]

-

Friedel-Crafts Alkylation. Beyond Benign. [Link]

-

Determination of p-tert-Octylphenol in Blood and Tissues by Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic. [Link]

-

4-tert-Octylphenol | C14H22O | CID 8814. PubChem, National Center for Biotechnology Information. [Link]

-

Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. PMC, National Institutes of Health. [Link]

-

Friedel-Crafts Alkylation. Scribd. [Link]

-

Friedel-Crafts Alkylation. EduBirdie. [Link]

- CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol.

-

Adverse effects of 4-tert-octylphenol on the production of oxytocin and hCG in pregnant rats. PMC, National Institutes of Health. [Link]

-

Mass spectrum of 2-methyl-para-tert-octylphenol. ResearchGate. [Link]

-

Environmental Risk Evaluation Report: 4-tert-Octylphenol. GOV.UK. [Link]

-

PHENOL, 4-(1,1,3,3-TETRAMETHYLBUTYL)- CAS N°: 140-66-9. Organisation for Economic Co-operation and Development. [Link]

-

4-Tert-Octylphenol (CAS 140-66-9). Vermont Department of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. beyondbenign.org [beyondbenign.org]

- 8. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol - Google Patents [patents.google.com]

- 17. library.dphen1.com [library.dphen1.com]

- 18. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

synthesis of 2-Methyl-4-tert-octylphenol

An In-Depth Technical Guide to the Synthesis of 2-Methyl-4-tert-octylphenol

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 2219-84-3), a valuable intermediate in the fine and specialty chemicals industry. The document is structured for researchers, chemists, and process development professionals, offering deep insights into the core synthetic methodology: the acid-catalyzed Friedel-Crafts alkylation of o-cresol with diisobutylene. We will explore the underlying reaction mechanism, compare various catalytic systems, and present a detailed, field-proven experimental protocol using a solid acid catalyst. The guide emphasizes the rationale behind experimental choices, process optimization parameters, and safety considerations, ensuring a robust and reproducible synthesis.

Introduction

This compound, also known as 4-tert-Octyl-o-cresol, is an alkylated phenol derivative with significant industrial importance.[1] Its bifunctional nature, combining a sterically hindered phenolic hydroxyl group with a bulky lipophilic alkyl chain, makes it a versatile precursor for a range of high-performance products.

Chemical Identity and Properties

The structure consists of an o-cresol (2-methylphenol) core where a tert-octyl (1,1,3,3-tetramethylbutyl) group is substituted at the para-position relative to the hydroxyl group.[1] This specific substitution pattern is crucial for its function in many applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2219-84-3 | [2][3][4] |

| Molecular Formula | C₁₅H₂₄O | [1][5] |

| Molecular Weight | 220.35 g/mol | [1] |

| IUPAC Name | 2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol | [1] |

| Appearance | White to off-white solid | |

| Boiling Point | ~305 °C (Predicted) | [5] |

| pKa | ~10.54 (Predicted) |[4][5] |

Industrial Significance and Applications

The primary application of alkylphenols like this compound is as a chemical intermediate.[6] It is a key building block in the manufacture of:

-

Phenolic Resins: Used in rubber processing, particularly for tires, as well as in inks and coatings.[6][7]

-

Surfactants and Emulsifiers: Though less common than its non-methylated counterpart (4-tert-octylphenol), it can be ethoxylated to produce non-ionic surfactants.

-

Antioxidants and Stabilizers: The hindered phenolic structure is effective in preventing oxidative degradation in polymers, rubbers, and lubricating oils.

Overview of Synthetic Strategies

The most commercially viable and widely practiced method for producing this compound is the Friedel-Crafts alkylation of a phenolic substrate.[8][9] This electrophilic aromatic substitution reaction involves reacting o-cresol with a suitable C8 olefin, typically diisobutylene, in the presence of an acid catalyst.[10]

Core Synthesis: Friedel-Crafts Alkylation of o-Cresol

The alkylation of phenols is a cornerstone of industrial organic synthesis.[8] The reaction's success hinges on the precise control of regioselectivity to favor the desired para-substituted isomer.

The Reaction Mechanism Explained

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism, which can be broken down into three primary steps:

-

Generation of the Electrophile: The acid catalyst (H⁺) protonates the double bond of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) to generate a stable tertiary carbocation, the tert-octyl cation. This step is highly efficient due to the inherent stability of the resulting carbocation.[8][11]

-

Nucleophilic Attack: The electron-rich aromatic ring of o-cresol acts as a nucleophile, attacking the tert-octyl carbocation. The existing hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing. Due to the significant steric hindrance posed by the methyl group at the 2-position and the bulkiness of the incoming tert-octyl group, the substitution overwhelmingly occurs at the less hindered para-position (the 4-position).

-

Re-aromatization: A proton (H⁺) is eliminated from the sigma complex intermediate, restoring the aromaticity of the ring and regenerating the acid catalyst. This final step yields the thermodynamically stable product, this compound.

Below is a diagram illustrating the core mechanistic pathway.

Caption: Experimental workflow for the .

Work-up and Purification

-

Transfer: Transfer the crude filtrate to a separatory funnel.

-

Base Wash: Wash the organic layer with a 10% aqueous sodium hydroxide solution to remove any unreacted o-cresol. The desired product, being a hindered phenol, is less acidic and remains in the organic phase, while the more acidic o-cresol is extracted into the aqueous phase as its sodium salt.

-

Water Wash: Wash the organic layer with water until the washings are neutral.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: If any solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Vacuum Distillation: Purify the crude product by vacuum distillation to separate the mono-alkylated product from any residual starting materials and higher-boiling di-alkylated byproducts. The product fraction is collected at the appropriate temperature and pressure.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All operations should be performed in a well-ventilated fume hood.

-

Chemical Hazards: o-Cresol is toxic and corrosive. Diisobutylene is flammable. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

-

Thermal Hazards: Use caution when working with the heating mantle.

Process Optimization and Characterization

Influence of Reaction Parameters

-

Temperature: As discussed, temperature is a critical parameter. The optimal range of 90-100°C maximizes para-selectivity and reaction rate. [12]* Catalyst Loading: Catalyst loading is typically between 5-15% w/w relative to the limiting reactant. Higher loading increases the reaction rate but may not be cost-effective.

-

Molar Ratio: Varying the o-cresol to diisobutylene ratio from 1:1 to 4:1 can be used to control the formation of di-tert-octyl-o-cresol. [10]An excess of o-cresol favors the desired mono-alkylated product.

Analysis and Characterization

The purity of the final product and the composition of the reaction mixture can be determined using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the product, unreacted starting materials, and any isomers or byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the substitution.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad -OH stretch characteristic of phenols.

Conclusion and Future Outlook

The Friedel-Crafts alkylation of o-cresol with diisobutylene using a solid acid catalyst represents a highly efficient, selective, and environmentally responsible method for the . This approach minimizes waste and simplifies product purification compared to traditional homogeneous catalytic systems. Future research may focus on developing even more active and robust solid acid catalysts, exploring continuous flow reactor systems for improved efficiency and safety at an industrial scale, and investigating alternative, bio-based alkylating agents to further enhance the sustainability of the process.

References

-

Alkylation of Phenol: A Mechanistic View | The Journal of Physical Chemistry A. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

-

Alkylation of phenol: a mechanistic view. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

What Is the Mechanism of Phenol Alkylation? (2024, March 20). Exporter China. Retrieved January 22, 2026, from [Link]

-

(PDF) Alkylation of Phenol: A Mechanistic View. (2006, July 28). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Phenol Alkylation Plant. (n.d.). Hubei Sanli Fengxiang Technology Co., Ltd. Retrieved January 22, 2026, from [Link]

- CN101161616A - Method for preparing p-tert octyl phenol. (n.d.). Google Patents.

-

Theory and Practice of Alkyl Phenol Synthesis. Tert-octylphenols | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

This compound | C15H24O | CID 75206. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

- CN105503534A - Preparation method of 2-cumyl-4-tert-octylphenol. (n.d.). Google Patents.

-

This compound. (n.d.). ESSLAB. Retrieved January 22, 2026, from [Link]

- US4461916A - Process for the production of p-tert-octyl phenol by catalytic alkylation of phenol. (n.d.). Google Patents.

- CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol. (n.d.). Google Patents.

-

PHENOL, 4-(1,1,3,3-TETRAMETHYLBUTYL)- CAS N°: 140-66-9. (1994, November 24). OECD SIDS. Retrieved January 22, 2026, from [Link]

- CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method. (n.d.). Google Patents.

-

Main uses and manufacturing methods of p-tert-octylphenol. (n.d.). Hexie. Retrieved January 22, 2026, from [Link]

-

Friedel-Crafts Alkylation. (n.d.). Beyond Benign. Retrieved January 22, 2026, from [Link]

-

This compound. (n.d.). Two Chongqing Chemdad Co., Ltd. Retrieved January 22, 2026, from [Link]

-

Doc No.: PCD 09(19080) WC April 2022. (2022, May 11). Bureau of Indian Standards. Retrieved January 22, 2026, from [Link]

Sources

- 1. This compound | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2219-84-3 [chemicalbook.com]

- 3. esslabshop.com [esslabshop.com]

- 4. Page loading... [guidechem.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Application and Production of Octylphenol_Chemicalbook [chemicalbook.com]

- 7. resource.chemlinked.com.cn [resource.chemlinked.com.cn]

- 8. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]

- 9. Phenol Alkylation Plant Technology, alkyl-phenol Plant, 2,3,6-trimethyl Phenol(2,3,6-TMP) Production Plant [slchemtech.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CN101161616A - Method for preparing p-tert octyl phenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Mechanism of Action of 2-Methyl-4-tert-octylphenol

Preamble: A Molecule in the Shadow of its Isomer

Within the vast landscape of industrial chemistry, alkylphenols represent a class of compounds with significant commercial applications and, consequently, notable environmental and toxicological interest. Among these, 4-tert-octylphenol has been the subject of extensive research, revealing its role as an endocrine-disrupting chemical primarily through its estrogenic activity. This guide, however, shifts the focus to its lesser-studied isomer, 2-Methyl-4-tert-octylphenol. Due to a paucity of direct experimental data on this specific molecule, this document will elucidate its most probable mechanism of action by drawing upon the well-established principles of structure-activity relationships (SAR) within the alkylphenol class. We will first dissect the known mechanisms of the parent compound, 4-tert-octylphenol, and then, through a logical, evidence-based framework, extrapolate the likely biological impact of the ortho-methyl substitution. This approach, rooted in fundamental principles of molecular toxicology, provides a robust predictive model for the action of this compound.

I. The Foundational Mechanism: Estrogen Receptor Agonism of 4-tert-octylphenol

The primary mechanism by which 4-tert-octylphenol exerts its biological effects is through its action as a xenoestrogen, mimicking the natural hormone 17β-estradiol. This mimicry allows it to bind to and activate the estrogen receptor (ER), a nuclear hormone receptor that plays a pivotal role in the regulation of a multitude of physiological processes.

The estrogenic activity of 4-tert-octylphenol is initiated by its binding to the ligand-binding domain of the estrogen receptor. This interaction, although at a significantly lower affinity than that of 17β-estradiol, is sufficient to induce a conformational change in the receptor. This conformational change triggers a cascade of downstream events, including the dissociation of heat shock proteins, receptor dimerization, and translocation of the dimer to the nucleus. Once in the nucleus, the activated estrogen receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and the general transcription machinery, leading to the up- or down-regulation of gene expression. This modulation of gene transcription is the molecular basis for the observed estrogenic effects of 4-tert-octylphenol.[1]

Caption: Signaling pathway of 4-tert-octylphenol via the estrogen receptor.

II. The Decisive Role of Molecular Architecture: Structure-Activity Relationships of Alkylphenols

The estrogenic potential of an alkylphenol is not an arbitrary property but is instead strictly governed by its molecular structure. Extensive research has delineated the key structural features that are prerequisites for effective binding to the estrogen receptor.[2][3] These features create a molecular profile that can, to a degree, mimic the essential binding characteristics of 17β-estradiol.

The critical structural components for estrogenic activity in alkylphenols are:

-

A Phenolic Hydroxyl Group: This group is essential as it mimics the A-ring hydroxyl of 17β-estradiol, forming a crucial hydrogen bond within the ligand-binding pocket of the estrogen receptor.

-

A Hydrophobic Backbone: The alkyl chain provides the necessary hydrophobicity to occupy the pocket.

-

Specific Substitution Patterns: The position and branching of the alkyl group on the phenol ring are paramount.

The following table summarizes the influence of these structural variations on estrogenic activity, as determined by in vitro assays such as the yeast estrogen screen (YES).

| Structural Feature | Influence on Estrogenic Activity | Rationale |

| Alkyl Group Position | para > meta > ortho | The para position allows the alkyl chain to extend into the hydrophobic ligand-binding pocket of the ER without sterically hindering the crucial interaction of the phenolic hydroxyl group.[3] |

| Alkyl Group Branching | Tertiary > Secondary > Normal | A branched alkyl group, particularly a tertiary structure, can more effectively mimic the steroid nucleus of estradiol, leading to a better fit within the receptor pocket.[2] |

| Unhindered Phenol Ring | Essential for Optimal Activity | Substitutions on the phenol ring, especially at the ortho positions relative to the hydroxyl group, can sterically interfere with the hydrogen bonding required for receptor activation.[3] |

III. The Predicted Mechanism of this compound: A Case of Steric Hindrance

Based on the established structure-activity relationships, the addition of a methyl group at the ortho position of 4-tert-octylphenol is predicted to significantly alter its biological activity. The presence of this methyl group introduces steric hindrance in close proximity to the essential phenolic hydroxyl group.

This steric bulk is expected to clash with the amino acid residues lining the estrogen receptor's ligand-binding pocket, thereby preventing the optimal orientation required for high-affinity binding and subsequent receptor activation. While the para-tert-octyl group remains, the interference at the critical hydroxyl-binding site is likely to dramatically reduce or even abolish the estrogenic activity of the molecule.

Therefore, the primary mechanism of action for this compound is predicted to be one of significantly attenuated or negligible estrogen receptor agonism when compared to its unmethylated counterpart, 4-tert-octylphenol.

Caption: Steric hindrance of the ortho-methyl group in this compound is predicted to impede binding to the estrogen receptor.

IV. A Blueprint for Mechanistic Validation: Experimental Protocols

To empirically validate the predicted lack of estrogenic activity of this compound, a series of well-established in vitro assays should be employed. The following protocols provide a robust framework for this validation.

A. Estrogen Receptor Competitive Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Methodology:

-

Preparation of ER: Utilize a source of human estrogen receptor alpha (hERα), such as recombinant protein or a cytosolic extract from ER-positive cells (e.g., MCF-7).

-

Incubation: In a multi-well plate, incubate a constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) with the ER preparation in the presence of increasing concentrations of the test compounds (this compound and 4-tert-octylphenol as a positive control) or unlabeled 17β-estradiol (for standard curve generation).

-

Separation of Bound and Free Ligand: After incubation to equilibrium, separate the ER-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the ER-ligand complex.

-

Quantification: Wash the HAP pellet to remove unbound radioligand. The amount of bound radioactivity is then quantified using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specifically bound radioligand as a function of the log concentration of the competitor. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol). The relative binding affinity (RBA) can then be calculated relative to 17β-estradiol.

B. Yeast Estrogen Screen (YES) Assay

This is a functional assay that measures the ability of a compound to activate the estrogen receptor and induce the expression of a reporter gene in a genetically modified yeast strain.[2][3]

Methodology:

-

Yeast Strain: Use a strain of Saccharomyces cerevisiae that has been engineered to contain the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of an estrogen response element (ERE).

-

Culture and Exposure: Grow the yeast to a logarithmic phase and then expose it to a range of concentrations of the test compounds (this compound and 4-tert-octylphenol) in a 96-well plate. Include 17β-estradiol as a positive control and a solvent control.

-

Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for receptor activation and reporter gene expression.

-

Reporter Gene Assay: Add a chromogenic substrate for the reporter enzyme (e.g., CPRG for β-galactosidase). The enzyme will metabolize the substrate, leading to a color change.

-

Measurement and Analysis: Measure the absorbance of each well using a spectrophotometer. The intensity of the color is proportional to the estrogenic activity of the compound. Plot the absorbance against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).

Caption: Experimental workflow for validating the predicted mechanism of action.

V. Conclusion: An Inference of Inactivity

In the absence of direct empirical evidence, a rigorous application of structure-activity relationship principles provides the most scientifically sound approach to elucidating the mechanism of action of this compound. The extensive body of research on 4-tert-octylphenol firmly establishes its identity as an estrogen receptor agonist. However, the introduction of a methyl group at the ortho position is a critical structural modification. This substitution is predicted to introduce significant steric hindrance, disrupting the essential interaction between the phenolic hydroxyl group and the estrogen receptor's ligand-binding pocket. Consequently, this compound is anticipated to be a substantially weaker estrogen receptor agonist than its non-methylated isomer, if it possesses any activity at all. The experimental protocols detailed herein offer a clear and robust pathway to definitively test this hypothesis and to fully characterize the endocrine-disrupting potential, or lack thereof, of this specific alkylphenol.

VI. References

-

Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288. [Link]

-

PubMed. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. PubMed. [Link]

-

ResearchGate. (2003). Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

PubMed. (2009). Expression profiling of estrogen-responsive genes in breast cancer cells treated with alkylphenols, chlorinated phenols, parabens, or bis- and benzoylphenols for evaluation of estrogenic activity. PubMed. [Link]

-

PubMed. (2001). Structure-activity relationships for a large diverse set of natural, synthetic, and environmental estrogens. PubMed. [Link]

-

PubChem. (n.d.). 4-tert-Octylphenol. PubChem. [Link]

-

Oxford Academic. (2000). Estrogenic Activity of Octylphenol, Nonylphenol, Bisphenol A and Methoxychlor in Rats. Toxicological Sciences. [Link]

-

PubMed. (1994). Environmentally persistent alkylphenolic compounds are estrogenic. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Antibacterial Activity of 2-Methyl-4-tert-octylphenol

A Framework for Investigation and Application

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with potential antibacterial efficacy. Alkylphenols, a class of organic compounds, have demonstrated a spectrum of biological activities. While the antibacterial properties of certain isomers like 2,4-di-tert-butylphenol are documented, the specific antibacterial profile of 2-Methyl-4-tert-octylphenol remains largely uncharted territory. This guide, therefore, serves as a comprehensive framework for the systematic evaluation of this compound as a potential antibacterial agent. It provides a robust scientific rationale, detailed experimental methodologies, and a forward-looking perspective on its potential applications. This document is structured to guide researchers through a logical sequence of investigation, from initial screening to mechanistic elucidation, ensuring scientific integrity and fostering innovation in the quest for new antimicrobial solutions.

Introduction: The Scientific Rationale for Investigating this compound

Phenolic compounds are a well-established class of antimicrobials, with their mechanism of action often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular functions.[1][2] The lipophilic nature of the alkyl group in alkylphenols facilitates their interaction with the bacterial cell membrane, a critical barrier for microbial survival. The specific substitution pattern on the phenol ring, including the presence of a methyl and a bulky tert-octyl group in this compound, suggests a high potential for membrane perturbation.

Physicochemical Properties of this compound and Its Isomer:

| Property | This compound | 4-Methyl-2-tert-octylphenol | Source |

| Molecular Formula | C15H24O | C15H24O | [3][4] |

| Molecular Weight | 220.35 g/mol | 220.35 g/mol | [3][4] |

| Predicted Boiling Point | 304.8±11.0 °C | 648.42 K (375.27 °C) | [5][6] |

| Predicted Density | 0.930±0.06 g/cm³ | - | [5] |

| Predicted pKa | 10.54±0.20 | - | [5] |

| XLogP3 | 5.3 | - | [3] |

The high XLogP3 value of 5.3 for this compound indicates significant lipophilicity, a key characteristic that supports the hypothesis of membrane interaction as a primary antibacterial mechanism.[3] This guide will delineate the necessary experimental workflows to test this hypothesis rigorously.

A Strategic Workflow for Evaluating Antibacterial Efficacy

The following workflow provides a systematic approach to characterizing the antibacterial properties of this compound.

Caption: A structured workflow for the comprehensive antibacterial assessment of a novel compound.

Phase 1: Primary Screening - Quantifying Antibacterial Potency

The initial phase of investigation focuses on quantifying the bacteriostatic and bactericidal potential of this compound. This is achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[7][8][9]

Principle: This assay identifies the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain in a liquid growth medium.

Materials:

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[9]

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

-

Detailed Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC assay is a subsequent step to the MIC test to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[10][11]

Principle: This assay determines the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.

Materials:

-

Results from the MIC assay

-

Agar plates (e.g., Tryptic Soy Agar)

-

Sterile micropipettes and loops

Procedure:

-

Subculturing from MIC Plate:

-

From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an agar plate.

-

-

Incubation:

-

Incubate the agar plates at 37°C for 18-24 hours.

-

-

Interpretation of Results:

-

The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate, corresponding to a 99.9% kill rate.[10]

-

Phase 2: Mechanistic Elucidation - Unraveling the Mode of Action

Understanding how a compound exerts its antibacterial effect is critical for its development as a therapeutic agent. Based on the chemical structure of this compound, a primary hypothesis is the disruption of the bacterial cell membrane. The following assays are designed to investigate this and other potential mechanisms.

Bacterial Membrane Permeability Assays

These assays utilize fluorescent probes to assess damage to the outer and inner bacterial membranes.[12][13]

Principle: NPN is a hydrophobic fluorescent probe that fluoresces weakly in an aqueous environment but strongly in a nonpolar environment. Damage to the outer membrane allows NPN to enter the phospholipid bilayer, resulting in a significant increase in fluorescence.[13]

Procedure:

-

Prepare a bacterial suspension in a suitable buffer.

-

Add NPN to the suspension.

-

Introduce varying concentrations of this compound.

-

Measure the fluorescence intensity over time using a fluorometer (excitation ~350 nm, emission ~420 nm).[13]

-

An increase in fluorescence intensity indicates outer membrane permeabilization.

Principle: This assay uses a bacterial strain that expresses β-galactosidase intracellularly. The chromogenic substrate ONPG cannot cross the intact inner membrane. If the membrane is compromised, ONPG enters the cell and is hydrolyzed by β-galactosidase, releasing o-nitrophenol, which can be measured spectrophotometrically at 420 nm.[14]

Procedure:

-

Grow the appropriate bacterial strain to the mid-log phase.

-

Expose the cells to different concentrations of this compound.

-

Add ONPG to the cell suspension.

-

Monitor the absorbance at 420 nm over time.

-

An increase in absorbance indicates inner membrane damage.

Caption: Workflow for assessing outer and inner membrane permeability.

ATP Leakage Assay

Principle: ATP is essential for cellular processes and is maintained at a high concentration within the cytoplasm. Damage to the cell membrane leads to the leakage of intracellular ATP into the extracellular medium. This extracellular ATP can be quantified using a luciferin-luciferase bioluminescence assay.[15][16][17] A decrease in intracellular ATP can also be a marker of cell stress and viability.[18]

Procedure:

-

Treat a bacterial suspension with this compound.

-

Separate the bacterial cells from the supernatant by centrifugation.

-

Add a luciferin-luciferase reagent to the supernatant.

-

Measure the resulting bioluminescence, which is proportional to the amount of extracellular ATP.

Quorum Sensing Inhibition Assay

Principle: Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[19] Some phenolic compounds have been shown to interfere with QS signaling.[20] This assay can determine if this compound has anti-virulence properties by inhibiting QS.

Procedure:

-

Utilize a reporter bacterial strain (e.g., Chromobacterium violaceum or a genetically modified Pseudomonas aeruginosa) that produces a measurable signal (e.g., pigment, fluorescence) under the control of a QS system.[21][22][23]

-

Grow the reporter strain in the presence of sub-inhibitory concentrations of this compound.

-

Quantify the QS-regulated signal.

-

A reduction in the signal, without inhibiting bacterial growth, indicates QS inhibition.

Future Directions and Potential Applications

Should this compound demonstrate significant antibacterial activity, several avenues for further research and development will open up:

-

Spectrum of Activity: Testing against a broader panel of clinically relevant bacteria, including multidrug-resistant strains.

-

Synergy Studies: Investigating the potential for synergistic effects when combined with conventional antibiotics.

-

Toxicity Profiling: In vitro and in vivo toxicological studies to assess its safety for potential therapeutic applications.

-

Formulation Development: Exploring suitable formulations to enhance its stability, solubility, and bioavailability.

Conclusion

While direct evidence for the antibacterial activity of this compound is currently lacking, its chemical structure and the known properties of related alkylphenols provide a strong rationale for its investigation as a novel antibacterial agent. The experimental framework detailed in this guide offers a rigorous and systematic approach to characterizing its efficacy and mechanism of action. By following these protocols, researchers can generate the critical data needed to determine the potential of this compound in the ongoing battle against bacterial infections.

References

-

BMG Labtech. (n.d.). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

- Gao, S., et al. (2021). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Frontiers in Cellular and Infection Microbiology, 11, 637842.

- Nowak, A., et al. (2021). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. Molecules, 26(9), 2749.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75206, this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). How to assess bacterial permeability?. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

-

protocols.io. (2022). Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different Antimicrobial Agents Against Different Bacteria. Retrieved from [Link]

-

ResearchGate. (n.d.). ATP release membrane damage assay. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

- Ren, H., et al. (2024). Released bacterial ATP shapes local and systemic inflammation during abdominal sepsis. eLife, 13, e93123.

- D'Accolti, M., et al. (2022). Future Antimicrobials: Natural and Functionalized Phenolics. Molecules, 27(19), 6433.

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Methyl-2-tert-octylphenol (CAS 4979-46-8). Retrieved from [Link]

- McLean, R. J. C., et al. (2004). A simple screening protocol for the identification of quorum signal antagonists. Journal of Microbiological Methods, 58(3), 351–360.

- Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(4), 708.

- Ren, H., et al. (2024).

- Li, J., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157).

-

Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

-

JoVE. (n.d.). Quorum Sensing Inhibition by Bioactive Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521263, 4-Methyl-2-t-octylphenol. Retrieved from [Link]

- Ren, H., et al. (2024).

- Hentzer, M., et al. (2005). Qualitative and Quantitative Determination of Quorum Sensing Inhibition in Vitro. Methods in Molecular Biology, 285, 317–328.

- Altuntas, S., & Korukluoglu, M. (2024). THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. Futuristic Trends in Agriculture Engineering & Food Sciences.

-

CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

- Nayef, A. (2016). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents for bacteria isolated from malva.

-

ASM Journals. (2024). Intracellular ATP concentration is a key regulator of bacterial cell fate. Retrieved from [Link]

-

ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]